Cas no 1451391-49-3 (3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid is a boronic acid derivative featuring a bromo-dimethylphenylcarbamoyl substituent, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of both boronic acid and halogenated aryl groups enhances its utility in constructing complex biaryl structures, which are pivotal in pharmaceutical and materials science applications. The fluorine substituent further modulates reactivity and electronic properties, improving selectivity in coupling reactions. This compound’s stability under standard conditions and compatibility with diverse catalytic systems make it a reliable choice for synthetic chemists. Its structural features also allow for further functionalization, broadening its applicability in medicinal chemistry and advanced material synthesis.
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid structure
1451391-49-3 structure
商品名:3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
CAS番号:1451391-49-3
MF:C15H14BBrFNO3
メガワット:365.989966869354
MDL:MFCD11856002
CID:4733036

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
    • (3-((4-Bromo-2,6-dimethylphenyl)carbamoyl)-4-fluorophenyl)boronic acid
    • C15H14BBrFNO3
    • BC001869
    • Z1375
    • MDL: MFCD11856002
    • インチ: 1S/C15H14BBrFNO3/c1-8-5-11(17)6-9(2)14(8)19-15(20)12-7-10(16(21)22)3-4-13(12)18/h3-7,21-22H,1-2H3,(H,19,20)
    • InChIKey: ASIMBKCICLAHPI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C(=C(C)C=1)NC(C1C(=CC=C(B(O)O)C=1)F)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • トポロジー分子極性表面積: 69.6

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B701183-50mg
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic Acid
1451391-49-3
50mg
$ 50.00 2022-06-06
TRC
B701183-100mg
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic Acid
1451391-49-3
100mg
$ 65.00 2022-06-06
Matrix Scientific
201628-1g
[3-[(4-Bromo-2,6-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid
1451391-49-3
1g
$597.00 2023-09-10
Ambeed
A797270-5g
(3-((4-Bromo-2,6-dimethylphenyl)carbamoyl)-4-fluorophenyl)boronic acid
1451391-49-3 98+%
5g
$359.0 2024-04-23
Aaron
AR01M8W4-5g
[3-[(4-Bromo-2,6-dimethyl-phenyl)carbamoyl]-4-fluoro-phenyl]boronicacid
1451391-49-3 95%
5g
$436.00 2025-02-12
abcr
AB515391-1g
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid; .
1451391-49-3
1g
€155.70 2025-03-19
abcr
AB515391-5g
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid; .
1451391-49-3
5g
€423.20 2025-03-19
TRC
B701183-500mg
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic Acid
1451391-49-3
500mg
$ 160.00 2022-06-06
abcr
AB515391-10 g
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
1451391-49-3
10g
€743.20 2023-04-18
abcr
AB515391-10g
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid; .
1451391-49-3
10g
€680.70 2025-03-19

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid 関連文献

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acidに関する追加情報

Comprehensive Guide to 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid (CAS No. 1451391-49-3)

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid (CAS No. 1451391-49-3) is a specialized boronic acid derivative widely used in organic synthesis and pharmaceutical research. This compound features a unique molecular structure combining a fluorophenylboronic acid moiety with a bromo-dimethylphenylcarbamoyl group, making it valuable for Suzuki-Miyaura cross-coupling reactions—a hot topic in modern drug discovery and material science.

The growing demand for boronic acid-based compounds in drug development has increased interest in this chemical. Researchers frequently search for "boronic acid catalysts" or "fluorophenylboronic acid applications," highlighting its relevance in targeted cancer therapies and enzyme inhibition studies. Its CAS No. 1451391-49-3 ensures precise identification in regulatory and scientific databases.

Key properties of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid include its stability under mild conditions and compatibility with palladium-catalyzed reactions. These traits align with current trends in green chemistry, where scientists prioritize efficient, low-waste synthetic methods. The compound’s bromine and fluorine substituents enhance its reactivity in constructing complex biaryl structures, a frequent subject in medicinal chemistry publications.

In pharmaceutical applications, this compound serves as a building block for protease inhibitors and kinase-targeting agents, addressing popular search queries like "boronic acids in cancer drugs." Its 4-fluorophenylboronic acid segment is particularly noted for improving drug bioavailability—a critical factor in preclinical research discussions.

The market for specialty boronic acids like CAS No. 1451391-49-3 is expanding, driven by advancements in personalized medicine and high-throughput screening. Suppliers often highlight its ≥95% purity grade, meeting the stringent requirements of bioconjugation and diagnostic probe development—areas gaining traction in AI-driven drug design forums.

Storage recommendations for 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid typically suggest inert atmospheres and low temperatures, reflecting broader industry concerns about compound stability. These protocols resonate with laboratory professionals searching for "handling boronic acid derivatives" or "long-term storage of arylboronic acids."

Innovative applications continue to emerge, such as its use in fluorescent sensors for detecting reactive oxygen species—a trending topic in biomarker research. The compound’s electron-withdrawing groups (bromine and fluorine) make it adaptable for electronic material synthesis, connecting to searches about "organic semiconductors."

For researchers exploring structure-activity relationships (SAR), this boronic acid derivative offers modular modification sites. This flexibility supports its inclusion in combinatorial chemistry libraries, frequently discussed in machine learning for drug discovery contexts—a rapidly growing interdisciplinary field.

Quality control protocols for CAS No. 1451391-49-3 emphasize HPLC analysis and NMR verification, addressing common purchaser concerns about batch-to-batch consistency. These standards align with current Good Manufacturing Practice (cGMP) expectations in pharmaceutical intermediates production.

Environmental considerations regarding boron-containing compounds have spurred development of improved waste treatment methods—another frequent search theme. The biodegradability profile of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid remains an active research area, particularly in green solvent systems.

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Amadis Chemical Company Limited
(CAS:1451391-49-3)3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
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